4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dibutylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dibutylaniline is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dibutylaniline typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
Scientific Research Applications
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dibutylaniline has several scientific research applications:
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dibutylaniline involves its interaction with various molecular targets. It can bind to receptors and enzymes, modulating their activity. The indole moiety allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)phthalide and N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . What sets 4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dibutylaniline apart is its unique structure that allows for diverse chemical reactivity and biological activity .
Properties
Molecular Formula |
C33H39N3 |
---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dibutylaniline |
InChI |
InChI=1S/C33H39N3/c1-5-7-21-36(22-8-6-2)26-19-17-25(18-20-26)33(31-23(3)34-29-15-11-9-13-27(29)31)32-24(4)35-30-16-12-10-14-28(30)32/h9-20,33-35H,5-8,21-22H2,1-4H3 |
InChI Key |
KLRGVIMNMCLAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.